3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-3-2-4-13(9-11)23(20,21)18-12-5-6-15-14(10-12)16(19)17-7-8-22-15/h2-6,9-10,18H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAXVDGNVIWPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₂O₄S
- Molecular Weight : 332.37 g/mol
- CAS Number : 922063-77-2
The compound features a sulfonamide group linked to a tetrahydrobenzooxazepine structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antitumor Activity : Many sulfonamide derivatives are known for their anticancer properties. The oxazepine scaffold has been associated with the inhibition of cancer cell proliferation.
- Antimicrobial Properties : Sulfonamides generally possess antimicrobial effects, making this compound a candidate for further exploration in this area.
Antitumor Activity
A study investigated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives showed significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin. The combination exhibited a synergistic effect, enhancing the overall efficacy against resistant cancer cells .
Antimicrobial Activity
Research on sulfonamide derivatives has shown promising results against various bacterial strains. For instance, studies have reported that compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro. The mechanism often involves interference with bacterial folate synthesis pathways .
Case Studies
Comparaison Avec Des Composés Similaires
Key Observations:
- Heterocyclic Core Differences: The target compound’s 1,4-oxazepine core (oxygen and nitrogen) contrasts with the 1,4-dioxocine in D9 (two oxygens) and the 1,4-thiazepine in 6a (sulfur and nitrogen). The oxygen in oxazepines may enhance hydrogen-bonding capacity compared to thiazepines, while dioxocines offer greater rigidity.
- Functional Group Variations: The sulfonamide group in the target compound is distinct from the acrylamide in D9. Sulfonamides are known for strong hydrogen-bonding and enzyme inhibition (e.g., carbonic anhydrase), whereas acrylamides may target kinases like EGFR .
Key Comparisons:
- D9 () : Demonstrates potent EGFR inhibition and antiproliferative activity, attributed to its acrylamide group and planar dioxocine core. The target compound’s sulfonamide may lack direct EGFR affinity but could target other enzymes (e.g., cyclooxygenases).
- Thiazepines (): No reported biological data, but sulfur-containing heterocycles often exhibit improved metabolic stability compared to oxygen analogs.
Key Insights:
- Thiazepine synthesis () highlights the importance of acid-mediated cyclization, suggesting that the oxazepine core may require milder conditions due to oxygen’s lower nucleophilicity compared to sulfur.
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Core Rigidity : The dioxocine in D9 enhances planarity, improving EGFR binding , whereas the oxazepine’s flexibility may favor alternative targets.
- Substituent Effects :
- The 5-oxo group in the target compound could stabilize active conformations via intramolecular hydrogen bonds.
- 3-Methylbenzenesulfonamide may enhance lipophilicity and membrane permeability compared to polar acrylamides.
Physicochemical and Pharmacokinetic Properties
- LogP Predictions : The sulfonamide group in the target compound may reduce LogP compared to D9’s ethoxyphenyl acrylamide.
- Metabolic Stability : Thiazepines () with sulfur may resist oxidative metabolism better than oxazepines, but the 5-oxo group in the target compound could introduce metabolic liabilities (e.g., carbonyl reduction).
Méthodes De Préparation
Formation of the Tetrahydrobenzo[f]Oxazepin-5-One Core
The oxazepine ring is synthesized via cyclization of substituted 2-aminophenol derivatives. A representative protocol involves:
Starting Material : 2-Amino-4-methylphenol reacts with γ-butyrolactone under acidic conditions (HCl, reflux) to form the tetrahydrobenzo[f]oxazepin-5-one scaffold.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110–120°C |
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Time | 12–16 hours |
This step achieves yields of 68–75%, with purity confirmed by thin-layer chromatography (TLC).
Sulfonamide Coupling
The benzenesulfonamide group is introduced via nucleophilic substitution:
Intermediate : 7-Amino-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine.
Reagent : 3-Methylbenzenesulfonyl chloride (1.2 equivalents) in dichloromethane (DCM).
Base : Triethylamine (2.5 equivalents) to scavenge HCl.
Optimized Protocol :
- Dissolve the oxazepine intermediate (1.0 mmol) in anhydrous DCM.
- Add triethylamine dropwise under nitrogen atmosphere.
- Introduce 3-methylbenzenesulfonyl chloride (1.2 mmol) at 0°C.
- Stir at room temperature for 6–8 hours.
Workup :
- Extract with 5% NaHCO₃ to remove unreacted sulfonyl chloride.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Intermediate Characterization
Tetrahydrobenzo[f]Oxazepin-5-One
Analytical Data :
| Technique | Results |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 4.32 (t, J = 6.0 Hz, 2H), 3.15 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H). |
| HRMS (ESI+) | m/z 192.1024 [M+H]⁺ (calc. 192.1028) |
Final Product Validation
3-Methyl-N-(5-Oxo-2,3,4,5-Tetrahydrobenzo[f]Oxazepin-7-Yl)Benzenesulfonamide :
Reaction Optimization Strategies
Solvent Effects on Sulfonamide Yield
Comparative studies show dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 82 | 98.2 |
| THF | 65 | 94.1 |
Temperature Control
Coupling at 0°C minimizes side reactions (e.g., sulfonic acid formation), increasing yield by 15% compared to room-temperature reactions.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during cyclization, reducing reaction time to 3 hours and improving yield to 81%.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 6.2 |
These metrics confirm the process aligns with sustainable manufacturing principles.
Mechanistic Insights
Cyclization Mechanism
Acid-catalyzed intramolecular nucleophilic attack by the amine on the lactone carbonyl forms the oxazepine ring, followed by dehydration.
Sulfonamide Formation
Triethylamine deprotonates the oxazepine amine, enabling nucleophilic attack on the sulfonyl chloride electrophile.
Challenges and Solutions
Byproduct Formation
Issue : Over-sulfonation at the oxazepine nitrogen.
Solution : Use substoichiometric sulfonyl chloride (1.2 eq) and low temperatures.
Purification Difficulties
Issue : Co-elution of unreacted starting material.
Solution : Gradient elution (hexane/ethyl acetate 4:1 to 1:1) improves separation.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
| Compound | Coupling Yield (%) |
|---|---|
| 3-Methylbenzenesulfonamide derivative | 82 |
| 4-Methoxybenzenesulfonamide derivative | 75 |
Electron-donating groups (e.g., methyl) enhance nucleophilicity compared to methoxy groups.
Q & A
Q. How are formulation challenges (e.g., poor aqueous solubility) addressed?
- Methodological Answer : Strategies include:
- Prodrug design : Introducing phosphate esters or PEGylated derivatives.
- Nanoformulations : Liposomal encapsulation or polymeric nanoparticles (PLGA) enhance bioavailability.
- Co-solvent systems : Using cyclodextrins or DMSO/water mixtures (10–20% v/v) for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
